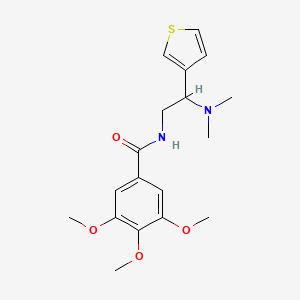
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods could be used for a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzyloxy group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and reactivity with different reagents .Scientific Research Applications
Synthesis and Anticholinesterase Activity
The synthesis of coumarin-3-carboxamides bearing a tryptamine moiety, including derivatives related to the chemical structure , demonstrated significant activity against acetylcholinesterase (AChE). The study highlighted the introduction of a benzyloxy moiety on the coumarin scaffold as a means to enhance anti-AChE activity, with the 7-(4-fluorobenzyl)oxy moiety displaying notable efficacy (Ghanei-Nasab et al., 2016). This insight is crucial for developing therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Antibacterial and Antimycobacterial Properties
Research into the antimycobacterial and antibacterial properties of N-benzylpyrazine-2-carboxamides showed that specific substitutions, including those akin to the chemical structure in focus, could lead to compounds with high activity against Mycobacterium tuberculosis and other bacterial strains (Semelková et al., 2017). This work suggests the potential of such derivatives in treating tuberculosis and bacterial infections (Semelková et al., 2017).
Novel Polyamides and Their Applications
The synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, including structures related to 5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide, has been explored. These polyamides demonstrate excellent solubility in polar solvents, thermal stability, and potential for creating tough, flexible films. Such materials have implications for various industrial and technological applications, highlighting the versatility of the compound's core structure in material science (Hsiao & Chang, 1996; Hsiao, Yang, & Chen, 2000). These findings indicate the chemical's adaptability and potential in developing new materials with desirable physical properties (Hsiao & Chang, 1996); (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-8-6-14(7-9-16)11-22-20(24)18-10-17(23)19(13-26-18)25-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBXBSFWLQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)


![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
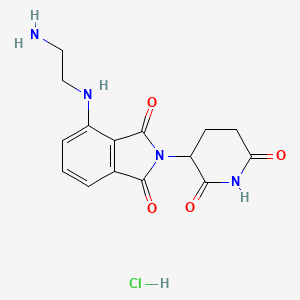
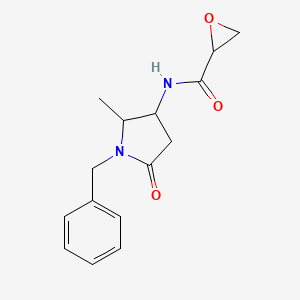
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
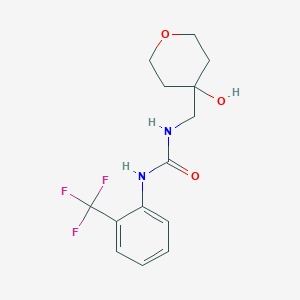
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)
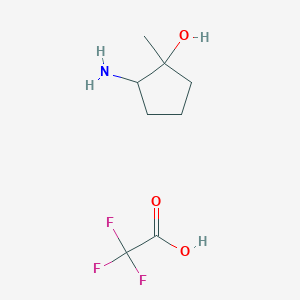
![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
